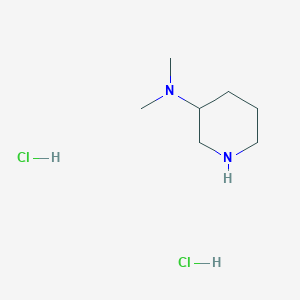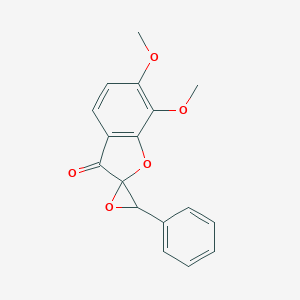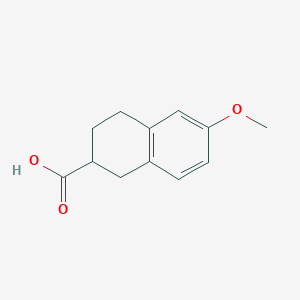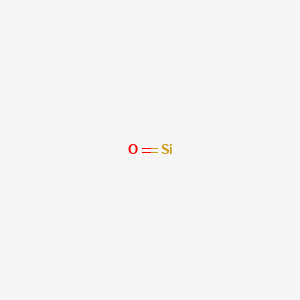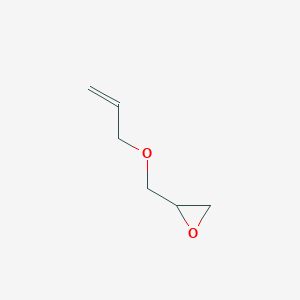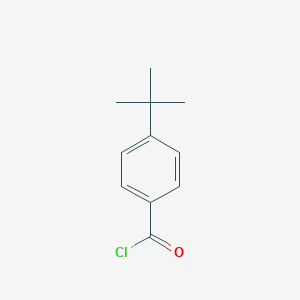
4-tert-Butylbenzoyl chloride
Vue d'ensemble
Description
4-tert-Butylbenzoyl chloride, also known as 4-(1,1-dimethylethyl)benzoyl chloride, is an organic compound with the molecular formula C11H13ClO. It is a clear, colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .
Mécanisme D'action
Target of Action
4-tert-Butylbenzoyl chloride is primarily used as a reactant in organic synthesis
Mode of Action
The compound is often used in Friedel-Crafts acylation reactions, where it acts as an acylating agent . In these reactions, this compound interacts with other molecules, such as mesitylene, to form new compounds .
Biochemical Pathways
As a reactant in organic synthesis, this compound is involved in the formation of various compounds. For example, it has been used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . These compounds can have various downstream effects depending on their structure and properties.
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it reacts with water , so it must be stored in a dry environment . Additionally, it should be kept away from heat, sparks, and flame . These factors can influence the compound’s reactivity, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known that it can participate in Friedel-Crafts acylation reactions . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules that catalyze or are involved in these types of reactions.
Molecular Mechanism
It is known to participate in Friedel-Crafts acylation reactions , which involve the formation of a carbon-carbon bond between an aromatic compound and an acyl group. This suggests that it may interact with biomolecules through covalent bonding, potentially leading to changes in their function or activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation under reduced pressure to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylbenzoic acid.
Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Aluminum chloride, iron(III) chloride.
Solvents: Dichloromethane, toluene.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Applications De Recherche Scientifique
4-tert-Butylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Photochemistry: It is used in the synthesis of photoinitiators for polymerization reactions.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds for medicinal chemistry research .
Comparaison Avec Des Composés Similaires
- 4-Methoxybenzoyl chloride
- 4-Fluorobenzoyl chloride
- o-Toluoyl chloride
- Benzoyl chloride
Comparison: 4-tert-Butylbenzoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity compared to other benzoyl chlorides. This steric effect can affect the rate and selectivity of reactions, making it a valuable compound in specific synthetic applications .
Propriétés
IUPAC Name |
4-tert-butylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLMYNASWOULQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061903 | |
| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear very slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 4-tert-Butylbenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1710-98-1 | |
| Record name | 4-tert-Butylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001710981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylbenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP27WES49W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-tert-Butylbenzoyl chloride in synthetic chemistry?
A1: this compound is primarily used as a reagent in acylation reactions. Research demonstrates its effectiveness in Friedel-Crafts acylations, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction mechanism allows for the introduction of the 4-tert-butylbenzoyl group onto aromatic rings, forming various derivatives. [, ] For example, it has been successfully employed in the synthesis of a novel phosphorescent iridium (III) complex [] and in the modification of amoxicillin to create 4-tert-butylbenzoyl amoxicillin [].
Q2: How does the structure of this compound influence its reactivity in Friedel-Crafts acylations?
A2: The reactivity of this compound in Friedel-Crafts acylations is influenced by the presence of both the electron-withdrawing chloride leaving group and the electron-donating tert-butyl group. The chloride readily departs upon interaction with Lewis acids like AlCl3, forming a resonance-stabilized acylium ion. While the tert-butyl group itself is electron-donating, its steric bulk hinders the approach of nucleophiles, potentially influencing the regioselectivity of the acylation reaction. [] Further research is needed to fully elucidate the steric and electronic contributions of the tert-butyl group on reaction outcomes.
Q3: Have there been any studies exploring the biological activity of compounds derived from this compound?
A3: Yes, research has explored the antibacterial activity of 4-tert-butylbenzoyl amoxicillin, a derivative synthesized using this compound. The study compared its efficacy against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus using the paper disk diffusion method. Results indicated that while 4-tert-butylbenzoyl amoxicillin exhibited activity against these bacteria, it was classified as a less effective antibiotic agent compared to the parent amoxicillin molecule. [] This suggests that further research is necessary to fully understand the structure-activity relationships and optimize the antibacterial properties of similar derivatives.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A4: Various spectroscopic and analytical methods are employed to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are valuable for elucidating the structure and confirming the presence of characteristic functional groups. [, ]
- Mass spectrometry: This technique is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural information. []
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []
- Elemental analysis: This method confirms the chemical composition of the compound by determining the percentage of each element present. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
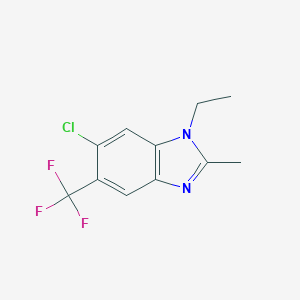
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)


![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
